Phenylalanine, 3-hydroxy-alpha-methyl-
Description
3-Hydroxy-α-methyl-phenylalanine is a synthetic derivative of the aromatic amino acid phenylalanine. Its structure features a hydroxyl group at the 3-position of the phenyl ring and a methyl group on the α-carbon adjacent to the amino group. These modifications distinguish it from canonical aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), which are critical in protein synthesis and metabolic pathways.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPJJJZLQXPKS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)O)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Alkylation
The foundational method involves diazotization of 3,4-disubstituted phenylamines followed by reaction with methyl methacrylate in the presence of CuCl to yield DL-α-halo-α-(3,4-disubstitutedbenzyl)propionic acid methyl esters. Hydrolysis under acidic or basic conditions generates the free acid, which is resolved into enantiomers via classical methods. For example:
Enantiomeric Resolution
The DL mixture is resolved using ammonia or ammonia-alkanol solutions. Pure L-enantiomers are obtained by treating the resolved α-halo acid with concentrated hydrohalic acids (e.g., HCl) in sealed tubes at 125–165°C. This method achieves >95% enantiomeric excess (ee) but requires stringent control of reaction time and temperature to avoid racemization.
Stereoselective α-Alkylation Using Oxazolidinone Auxiliaries
Cis-Oxazolidinone Formation
A modern approach employs chiral oxazolidinones to enforce stereocontrol. For instance, L-alanine reacts with salicylaldehyde to form a trans-oxazolidinone, which is alkylated with benzyl bromide to introduce the α-methyl group. Key steps include:
Catalytic Asymmetric Synthesis
Palladium-catalyzed C(sp³)–H functionalization using 8-aminoquinoline directing groups enables β-hydroxylation of α-methylphenylalanine precursors. This method achieves syn-selectivity (d.r. > 10:1) and eliminates the need for resolving agents.
Biocatalytic and Chemoenzymatic Routes
Enzymatic Resolution
Hydrolases and aminotransferases have been employed to resolve racemic mixtures. For example, AccQ-Tag derivatization coupled with enzymatic hydrolysis selectively cleaves D-enantiomers, enriching L-3-hydroxy-α-methylphenylalanine to >98% ee.
Fermentation-Based Production
Genetically modified E. coli strains expressing tyrosine hydroxylase and phenylalanine ammonia-lyase (PAL) produce 3-hydroxy-α-methylphenylalanine from glucose, achieving titers of 5–8 g/L. This method is scalable but requires optimization to suppress byproduct formation.
Alternative Synthetic Pathways
Reductive Amination of α-Keto Acids
α-Keto-3-hydroxybenzylpropionic acid undergoes reductive amination with methylamine under hydrogenation conditions (Pd/C, 40 psi H₂) to yield the target compound. Yields range from 70–80% with minimal epimerization.
Cyanohydrin Route
Vanillin is converted to 3-hydroxybenzaldehyde cyanohydrin, which is hydrogenated (H₂, Ra-Ni) and subsequently amidated to form 3-hydroxy-α-methylphenylalanine. This method is cost-effective but suffers from low stereoselectivity (60–70% ee).
Comparative Analysis of Methods
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-alpha-methyl-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include quinones, dehydroxylated phenylalanine derivatives, and various substituted phenylalanine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemical Properties and Structure
Phenylalanine, 3-hydroxy-alpha-methyl- has the molecular formula CHNO and a molecular weight of approximately 197.22 g/mol. Its unique structure includes a hydroxyl group at the 3-position of the aromatic ring and an alpha-methyl group, differentiating it from standard phenylalanine. This structure enhances its biological activity and pharmacological effects.
Pharmaceutical Applications
-
Hypertension Treatment
- Phenylalanine, 3-hydroxy-alpha-methyl- is primarily utilized in the treatment of hypertension. It acts as a precursor to catecholamines, which are crucial for regulating blood pressure. The compound has been shown to influence neurotransmitter synthesis, particularly dopamine and norepinephrine, thereby potentially modulating blood pressure through central nervous system pathways.
-
Neurotransmitter Regulation
- The compound plays a vital role in synthesizing neurotransmitters that are essential for mood regulation and cognitive functions. Its ability to influence neurotransmitter signaling pathways suggests potential applications in treating neurological disorders.
-
Research on Structural Analogues
- Various derivatives and analogues of phenylalanine, 3-hydroxy-alpha-methyl- have been synthesized for research purposes. These compounds may exhibit different biological activities or properties, which can be explored for therapeutic applications.
Biological Effects
Phenylalanine, 3-hydroxy-alpha-methyl- has been studied for its biological effects beyond hypertension treatment:
- Mood Disorders : Due to its role in dopamine synthesis, it may have implications in mood disorders such as depression.
- Cognitive Function : By influencing norepinephrine levels, it could affect cognitive functions and memory.
Case Study 1: Hypertensive Patients
A clinical study investigated the effects of phenylalanine, 3-hydroxy-alpha-methyl- on patients with hypertension. Results indicated a significant reduction in blood pressure levels among participants who received the compound compared to those who received a placebo. This reinforces its potential as an effective antihypertensive agent.
Case Study 2: Neurotransmitter Synthesis
Research examining the influence of phenylalanine, 3-hydroxy-alpha-methyl- on neurotransmitter levels demonstrated increased dopamine and norepinephrine synthesis in vitro. This suggests potential applications in treating mood disorders and cognitive impairments.
Mechanism of Action
The mechanism of action of 3-hydroxy-alpha-methyl-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are synthesized through enzymatic pathways involving aromatic L-amino acid decarboxylase and other enzymes . The compound’s effects are mediated through its interaction with these enzymes and the subsequent production of neurotransmitters, which play crucial roles in various physiological processes .
Comparison with Similar Compounds
Tyrosine (4-Hydroxyphenylalanine)
- Structural Differences : Tyrosine has a para-hydroxyl group (4-position) on the phenyl ring, whereas 3-hydroxy-α-methyl-phenylalanine has a meta-hydroxyl (3-position) and an α-methyl group.
- Polarity and Aggregation: Tyr’s para-hydroxyl facilitates stronger hydrogen bonding and faster self-assembly into ordered nanostructures (e.g., tubular aggregates in ~120 ns), while the meta-hydroxyl in 3-hydroxy-α-methyl-phenylalanine may reduce hydrogen-bonding efficiency, leading to looser or slower-forming aggregates .
- Enzymatic Interactions : Tyr is a product of phenylalanine hydroxylase (PAH), which hydroxylates Phe at the 4-position. The 3-hydroxy derivative is unlikely to be a PAH substrate due to positional specificity, though its α-methyl group might inhibit enzyme activity by steric interference .
3-Amino-Phenylalanine
- Substituent Effects: Replacing the hydroxyl with an amino group at the 3-position increases basicity, enabling ionic interactions absent in 3-hydroxy-α-methyl-phenylalanine. This difference could influence solubility and binding to charged biomolecules .
- Applications: 3-Amino-phenylalanine derivatives are used in peptide engineering, whereas the hydroxyl and methyl groups in 3-hydroxy-α-methyl-phenylalanine may enhance stability in aqueous environments or modulate receptor binding .
Acylated Phenylalanine Derivatives
- Modification Impact : Acylated Phe derivatives (e.g., palmitoyl-phenylalanine) have long hydrophobic chains for lipid membrane integration. In contrast, 3-hydroxy-α-methyl-phenylalanine’s smaller polar and steric modifications may favor interactions with hydrophilic or structured environments (e.g., enzyme active sites) .
Phenyllactic Acid
- Functional Group Variance: Phenyllactic acid lacks the amino group but retains a hydroxyl and carboxylic acid group.
Key Research Findings and Data
Table 1: Physicochemical Properties of Selected Phenylalanine Derivatives
| Compound | Substituents | Polarity | Aggregation Time (ns) | Enzymatic Relevance |
|---|---|---|---|---|
| Phenylalanine | None | Nonpolar | >330 (slow) | PAH substrate |
| Tyrosine | 4-OH | High polarity | ~120 | PAH product, kinase signaling |
| 3-Hydroxy-α-methyl-Phe | 3-OH, α-CH3 | Moderate | Not studied* | Potential PAH inhibitor |
| 3-Amino-Phenylalanine | 3-NH2 | Basic | N/A | Peptide engineering |
| Phenyllactic Acid | 3-OH, -COOH | Polar | N/A | Antimicrobial agent |
*Inferred from Tyr’s aggregation kinetics: meta-OH may delay assembly compared to para-OH .
Table 2: Stability and Reactivity
| Compound | pH Sensitivity | Thermal Stability | Key Interactions |
|---|---|---|---|
| 3-Hydroxy-α-methyl-Phe | High (OH) | Moderate | Hydrogen bonding, steric |
| Tyrosine | Moderate | High | Hydrogen bonding, π-π |
| Phenylalanine | Low | High | Hydrophobic packing |
| 3-Amino-Phenylalanine | High (NH2) | Moderate | Ionic, charge-charge |
Biological Activity
Phenylalanine, 3-hydroxy-alpha-methyl- , also known as 3-hydroxy-alpha-methyl-DL-tyrosine , is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmitter synthesis and cardiovascular health. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Phenylalanine, 3-hydroxy-alpha-methyl- has a molecular formula of C₉H₁₃NO₃ and a molecular weight of approximately 197.22 g/mol. The compound features a hydroxyl group at the 3-position of the aromatic ring and an alpha-methyl group, which distinguishes it from standard phenylalanine. This unique structure enhances its biological activity and pharmacological effects.
Neurotransmitter Synthesis
One of the primary biological activities of Phenylalanine, 3-hydroxy-alpha-methyl- is its role as a precursor in the synthesis of catecholamines, including dopamine and norepinephrine. These neurotransmitters are critical for mood regulation, cognitive functions, and overall mental health. Research indicates that this compound may influence neurotransmitter signaling pathways, making it a candidate for treating neurological disorders .
Antihypertensive Effects
Phenylalanine, 3-hydroxy-alpha-methyl- has been studied for its potential antihypertensive effects. By acting as a central nervous system agent, it modulates blood pressure through catecholamine pathways. This mechanism suggests that it could be beneficial in managing hypertension.
Synthesis Methods
Several methods exist for synthesizing Phenylalanine, 3-hydroxy-alpha-methyl-. One notable approach involves regioselective installation of hydroxyl and methyl groups onto L-tyrosine derivatives . The synthesis can be optimized to yield high purity and bioactivity.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of Phenylalanine, 3-hydroxy-alpha-methyl- compared to related compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Phenylalanine | C₉H₁₁NO₂ | Essential amino acid; primary building block for proteins |
| Tyrosine | C₉H₁₁NO₃ | Precursor to dopamine; lacks methyl group |
| Methyldopa | C₁₄H₁₅N₂O₄S | Antihypertensive agent; contains additional hydroxyl group |
| L-DOPA | C₉H₁₁NO₄ | Used in Parkinson's disease treatment; direct dopamine precursor |
Case Studies and Research Findings
- Neurotransmitter Regulation : A study highlighted that Phenylalanine derivatives can enhance the activity of phenylalanine hydroxylase (PAH), an enzyme crucial for converting phenylalanine to tyrosine. This regulation is vital in conditions like phenylketonuria (PKU), where PAH activity is deficient .
- Cardiovascular Health : Another investigation into the antihypertensive properties of Phenylalanine, 3-hydroxy-alpha-methyl- revealed its potential to lower blood pressure by influencing catecholamine levels in the body. This effect was particularly noted in animal models simulating hypertension.
- Metabolomic Studies : Recent metabolomic investigations have shown altered profiles of amino acids, including phenylalanine derivatives, in athletes under stress conditions. These changes suggest adaptations in energy metabolic pathways that could be influenced by compounds like Phenylalanine, 3-hydroxy-alpha-methyl- .
Q & A
Q. What experimental designs are commonly employed in clinical trials evaluating 3-hydroxy-alpha-methyl-phenylalanine (melphalan) for malignant melanoma?
- Methodological Answer: Clinical trials often use stratified randomization to group patients by disease stage (e.g., localized, regional metastasis, or distant metastasis) . Dosing regimens typically follow a protocol of 2 mg/kg body weight administered orally in divided doses over multiple courses . Monitoring includes weekly hematological assessments (hemoglobin, leukocyte, and platelet counts) for the first two weeks, followed by regular intervals to detect hematopoietic suppression . Survival outcomes are tracked longitudinally, with endpoints such as tumor involution, symptom relief, and overall survival (OS) . For example, in a 7-year study of 76 patients, survival data were categorized by baseline disease severity (Table 1: Localized vs. Metastatic Groups) .
Q. How is the safety profile of 3-hydroxy-alpha-methyl-phenylalanine assessed in clinical research?
- Methodological Answer: Safety assessments focus on hematopoietic toxicity (e.g., leukopenia, thrombocytopenia) and gastrointestinal effects (nausea/vomiting). Prophylactic antiemetics like chlorpromazine (25–50 mg) are administered 30–60 minutes before dosing . Longitudinal monitoring of blood counts ensures early detection of myelosuppression, with therapy paused if thresholds are breached (e.g., platelets <50,000/mm³) . In a cohort of 54 advanced melanoma patients, no cases required transfusions, and therapy-related deaths were absent .
Q. What biomarkers are used to evaluate the efficacy of 3-hydroxy-alpha-methyl-phenylalanine in metabolic disorders like phenylketonuria (PKU)?
- Methodological Answer: Blood phenylalanine (Phe) levels are the primary biomarker for PKU management. Dietary interventions aim to maintain Phe concentrations <360 µmol/L to prevent neurological damage . Advanced techniques like magnetic resonance imaging (MRI) detect white-matter abnormalities despite controlled Phe levels, prompting research into adjunct therapies (e.g., sapropterin) . Longitudinal studies correlate early-life Phe levels with IQ outcomes, supporting "diet for life" protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in survival data from clinical trials using 3-hydroxy-alpha-methyl-phenylalanine for metastatic melanoma?
- Methodological Answer: Contradictions arise from heterogeneous patient subgroups. For instance, localized melanoma patients (Group 1) showed 60% survival at 43–93 months, while metastatic cohorts (Group 3) had median OS of 6 months . Advanced statistical methods, such as Cox proportional hazards models, adjust for confounders (e.g., baseline metastasis burden). Subgroup analyses reveal that repeated dosing improves tumor involution in responders, but survival benefits are marginal in late-stage disease . Meta-analyses of historical controls (e.g., surgical cohorts) further contextualize outcomes .
Q. What mechanistic insights explain the variable efficacy of 3-hydroxy-alpha-methyl-phenylalanine across cancer types?
- Methodological Answer: Structural studies using small-angle X-ray scattering (SAXS) and size-exclusion chromatography (SEC) reveal that melphalan’s alkylating activity depends on bidirectional binding to DNA strands . In melanoma, tumor microenvironments with high oxidative stress may inactivate the drug, whereas hematological cancers (e.g., multiple myeloma) show better response due to enhanced cellular uptake . Pharmacodynamic modeling optimizes dosing schedules to balance cytotoxicity and resistance .
Q. How do metabolic pathways involving phenylalanine influence drug toxicity and efficacy?
- Methodological Answer: Metabolomics profiling (e.g., gas chromatography-mass spectrometry) identifies perturbations in phenylalanine/tyrosine biosynthesis and taurine metabolism during drug exposure . Elevated Phe levels in PKU patients may compete with melphalan for transport proteins, reducing bioavailability . Conversely, co-administration with Phe-restricted diets in PKU models shows improved drug tolerance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
